molecular formula C21H24F2N6 B12247810 6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine

Cat. No.: B12247810
M. Wt: 398.5 g/mol
InChI Key: MNIKTPMVKQNLNT-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl, fluoro, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves multiple steps, starting from readily available precursors. One of the key intermediates in the synthesis is 6-ethyl-5-fluoro-4-hydroxypyrimidine. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound undergoes nucleophilic and electrophilic substitution reactions, particularly at the fluoro and piperidinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Chemistry: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-5-fluoro-N-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-N-methylpyrimidin-4-amine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H24F2N6

Molecular Weight

398.5 g/mol

IUPAC Name

6-ethyl-5-fluoro-N-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-N-methylpyrimidin-4-amine

InChI

InChI=1S/C21H24F2N6/c1-3-17-19(23)21(27-12-24-17)28(2)11-14-6-8-29(9-7-14)20-16-10-15(22)4-5-18(16)25-13-26-20/h4-5,10,12-14H,3,6-9,11H2,1-2H3

InChI Key

MNIKTPMVKQNLNT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N(C)CC2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)F)F

Origin of Product

United States

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